

Introduction: The Quinazolinone Scaffold and the Significance of Fluorination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,7-difluoroquinazolin-4(3H)-one

Cat. No.: B1417620

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The quinazolinone moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have been extensively developed as therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, particularly in oncology, are based on this structure, often functioning as kinase inhibitors.[6]

Within this important class of compounds, **5,7-difluoroquinazolin-4(3H)-one** (DFQ) serves as a critical building block and intermediate. The strategic placement of two fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making DFQ a valuable precursor in the synthesis of next-generation therapeutics, such as potent Aurora kinase inhibitors for the treatment of proliferative diseases.[6]

This guide provides a comprehensive analysis of the core physicochemical properties of **5,7-difluoroquinazolin-4(3H)-one**, offering field-proven insights and experimental protocols to empower researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

Understanding the fundamental structure of DFQ is the first step in predicting its chemical behavior and interactions.

- Chemical Formula: C₈H₄F₂N₂O

- Molecular Weight: 182.13 g/mol [7][8]
- CAS Number: 379228-58-7[7][8]
- IUPAC Name: 5,7-difluoro-3,4-dihydroquinazolin-4-one[7]

Structural Identifiers:

- Canonical SMILES: O=C1NC=NC2=CC(F)=CC(F)=C12[7]
- InChI: InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)[7]
- InChI Key: DIQRRDUOMDYXDK-UHFFFAOYSA-N[7]

Caption: 2D structure of **5,7-difluoroquinazolin-4(3H)-one**.

Core Physicochemical Properties: A Quantitative Summary

The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a pronounced, non-intuitive effect. While highly electronegative, fluorine's small size allows it to replace hydrogen with minimal steric impact, yet it drastically alters the local electronic environment, influencing pKa, lipophilicity, and metabolic stability.

The following table summarizes the key computed and experimental properties of DFQ.

Property	Value	Significance in Drug Discovery	Source
Molecular Weight	182.13 Da	Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion.	[7][8]
logP (Octanol/Water)	1.01 - 1.20	Indicates balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility.	[7][8]
Topological Polar Surface Area (TPSA)	45.75 Å ²	Suggests good oral bioavailability and cell permeability (typically <140 Å ²).	[8]
Hydrogen Bond Donors	1	The N-H group can engage in hydrogen bonding with biological targets.	[7][8]
Hydrogen Bond Acceptors	2	The carbonyl oxygen and a ring nitrogen can act as H-bond acceptors.	[7][8]
Rotatable Bonds	0	The rigid, fused ring system reduces conformational flexibility, which can lead to higher binding affinity.	[8]
Purity	≥98%	Standard purity for commercially	[7][8]

		available research-grade material.
Physical Form	Solid	Expected for a planar, heterocyclic compound with moderate molecular weight. [9]

In-Depth Analysis of Key Parameters

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. For DFQ, the reported logP values are between 1.01 and 1.20.[\[7\]](#)[\[8\]](#) This moderate value is often considered ideal in drug discovery.

- **Causality:** The two fluorine atoms increase lipophilicity compared to the parent quinazolinone, as fluorine is more lipophilic than hydrogen. However, the overall value remains balanced due to the presence of polar N-H and C=O groups capable of hydrogen bonding.
- **Field Insight:** A logP in the 1-3 range is frequently targeted for orally administered drugs. It is high enough to facilitate passage through lipid cell membranes but low enough to ensure sufficient solubility in the aqueous environment of the gastrointestinal tract and blood. Compounds that are excessively lipophilic (logP > 5) often suffer from poor solubility, high plasma protein binding, and rapid metabolism.

Solubility

While quantitative aqueous solubility data is not publicly documented, we can infer its characteristics. The molecule possesses both hydrophobic (difluorinated benzene ring) and hydrophilic (amide group) features. It is expected to be poorly soluble in water but soluble in organic solvents like DMSO and DMF, which is typical for such heterocyclic compounds used in screening and synthesis.

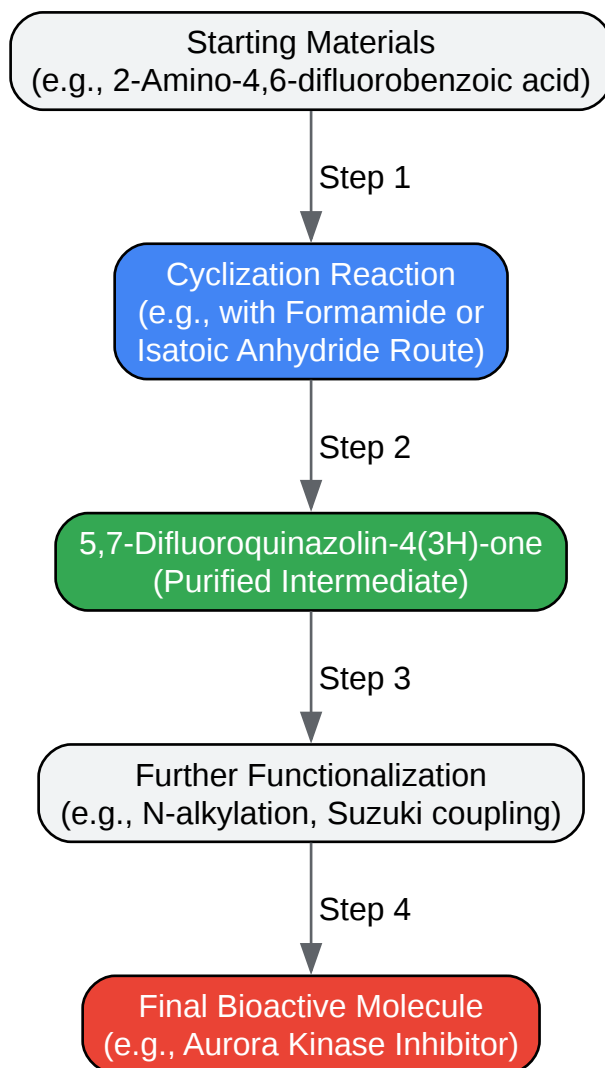
Spectroscopic Profile

Characterization and quality control of DFQ rely on standard spectroscopic methods.

- Mass Spectrometry (MS): The monoisotopic mass is 182.02917 Da.[\[10\]](#) In electrospray ionization (ESI), it would be expected to show a prominent ion at m/z 183.03645 $[M+H]^+$ in positive mode and 181.02189 $[M-H]^-$ in negative mode.[\[10\]](#)
- UV-Vis and Fluorescence: While specific data for the parent DFQ is sparse, studies on its derivatives confirm that the quinazolinone scaffold is chromophoric. These derivatives have been investigated for their photophysical properties, including UV-Vis absorption and fluorescence, which are influenced by solvent polarity and substitution patterns.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR):
 - 1H NMR: Expect signals for the three aromatic/vinylic protons, with splitting patterns influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad singlet.
 - ^{19}F NMR: Expect two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7, with coupling to nearby protons.
 - ^{13}C NMR: The spectrum will show eight distinct carbon signals. The C-F carbons will appear as doublets due to one-bond C-F coupling, which is a characteristic diagnostic feature.

Synthesis and Role as a Chemical Intermediate

DFQ is not just a compound for theoretical study; it is a practical intermediate in multi-step organic synthesis.



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Caption: Generalized synthetic workflow involving DFQ.

The quinazolinone ring system is typically formed via cyclocondensation reactions.^[11] Methods include heating the corresponding anthranilic acid with formamide or using a one-pot reaction with isatoic anhydride and ammonium acetate.^[11] Its primary value lies in its use as a scaffold. For instance, it was used in the process development for an efficient manufacturing route of AZD0530, a Src kinase inhibitor.^[12] The N3-proton can be deprotonated and alkylated, or the core can be further modified to produce libraries of compounds for high-throughput screening.

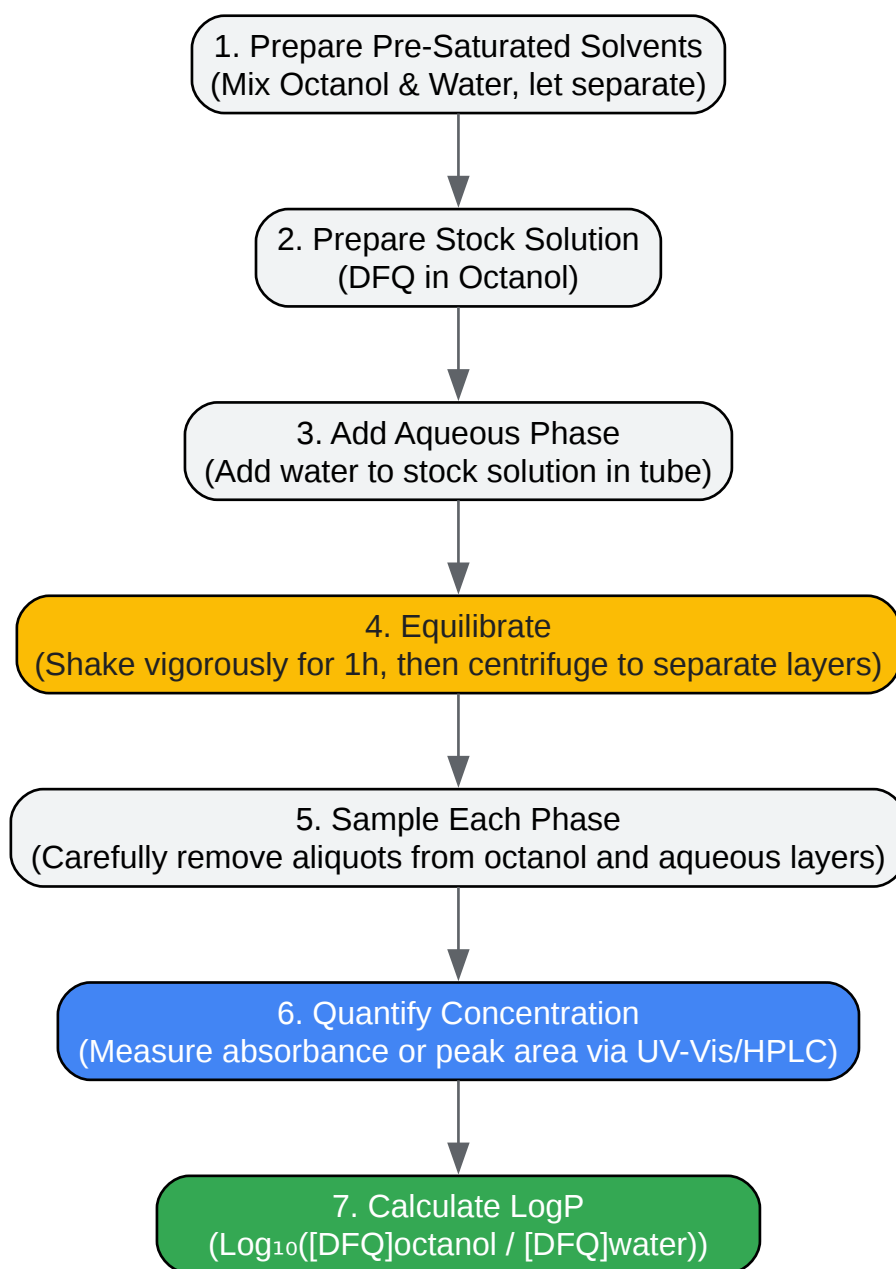
Experimental Protocol: Determination of LogP (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the octanol-water partition coefficient, a self-validating system for ensuring data trustworthiness.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured (typically by UV-Vis spectroscopy or HPLC). The ratio of these concentrations gives the partition coefficient.

Materials:

- **5,7-difluoroquinazolin-4(3H)-one**
- n-Octanol (reagent grade, pre-saturated with water)
- Deionized water (pre-saturated with n-octanol)
- Separatory funnel or centrifuge tubes
- UV-Vis Spectrophotometer or HPLC system
- Volumetric flasks and pipettes
- Mechanical shaker or vortex mixer



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Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

- **Solvent Preparation:** Vigorously mix equal volumes of n-octanol and deionized water for 1 hour. Allow the phases to separate overnight. Use the octanol phase for the stock solution and the aqueous phase for partitioning. This pre-saturation step is critical to prevent volume changes during the experiment.

- **Standard Curve:** Prepare a series of known concentrations of DFQ in n-octanol. Measure their absorbance at the λ_{max} (determined by an initial scan) or their peak area by HPLC to generate a standard curve.
- **Partitioning:** Accurately weigh a small amount of DFQ and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
- **Mixing:** In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).
- **Equilibration:** Seal the tube and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the tube for 20 minutes at 3000 rpm to achieve complete separation of the two phases.
- **Quantification:** Carefully withdraw an aliquot from the upper n-octanol layer. Determine its concentration using the previously generated standard curve. The concentration in the aqueous layer can be determined by mass balance or by direct measurement if the concentration is above the detection limit.
- **Calculation:**
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}}$
 - $\log P = \log_{10}(P)$
 - The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5,7-difluoroquinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its physicochemical properties—characterized by balanced lipophilicity, a rigid planar structure, and specific hydrogen bonding capabilities—make it an excellent scaffold for the design of targeted therapeutics. The strategic incorporation of fluorine atoms enhances its drug-like properties, positioning it as a key intermediate in the synthesis of advanced clinical

candidates. A thorough understanding of the properties detailed in this guide is essential for any researcher aiming to leverage this potent chemical entity in drug discovery programs.

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- To cite this document: BenchChem. [Introduction: The Quinazolinone Scaffold and the Significance of Fluorination]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1417620#physicochemical-properties-of-5-7-difluoroquinazolin-4-3h-one]

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